4-Chloro-2-methylbenzenesulfonamide
CAS No.: 85019-87-0
Cat. No.: VC18167079
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85019-87-0 |
---|---|
Molecular Formula | C7H8ClNO2S |
Molecular Weight | 205.66 g/mol |
IUPAC Name | 4-chloro-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Standard InChI Key | GVLBNAYYKLMCSH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)S(=O)(=O)N |
Introduction
Chemical and Physical Properties
Molecular Characterization
4-Chloro-2-methylbenzenesulfonamide features a benzene ring with three distinct substituents:
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A chlorine atom at the para position (C4)
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A methyl group at the ortho position (C2)
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A sulfonamide group (-SO₂NH₂) at C1
This arrangement creates a polar yet lipophilic structure, facilitating interactions with biological targets and organic solvents. X-ray crystallography reveals a planar sulfonamide group with an S-N bond length of 1.632 Å and S-O bonds averaging 1.433 Å, consistent with resonance stabilization . The methyl group induces steric effects that influence molecular packing in crystalline states, as evidenced by torsion angles of -61.15° in the C-SO₂-NH-C segment .
Thermodynamic and Spectral Data
Key physicochemical parameters include:
The compound exhibits limited aqueous solubility but dissolves readily in chloroform (23 mg/mL) and dimethyl sulfoxide (48 mg/mL) . Infrared spectroscopy shows characteristic N-H stretches at 3350 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1365 cm⁻¹ and 1152 cm⁻¹, respectively .
Synthesis and Preparation
Industrial-Scale Production
The primary synthesis route involves three stages:
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Sulfonation: m-Chlorotoluene reacts with chlorosulfonic acid at 0°C to form 2-methyl-4-chlorobenzenesulfonyl chloride .
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Amination: The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or substituted amines.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Large-scale batches (≥1 kg) utilize continuous flow reactors to control exothermic reactions, achieving 78% yield with 99.8% selectivity .
Laboratory-Scale Modifications
Recent advances enable structural diversification through:
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Thiadiazole Formation: Reaction with N-(benzenesulfonyl)cyanamide potassium salts produces 1,3,4-thiadiazole derivatives with enhanced antibacterial activity .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the methyl position .
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N-Functionalization: Alkylation of the sulfonamide nitrogen using 2-chloroethyl groups creates prodrug candidates .
A comparative analysis of synthesis methods reveals:
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Conventional Batch | 65 | 92 | 8 |
Microwave-Assisted | 81 | 97 | 1.5 |
Flow Chemistry | 78 | 99 | 0.25 |
Microwave techniques reduce energy consumption by 40% compared to traditional methods .
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Clostridium difficile | 12.5 | |
Peptostreptococcus sp. | 6.25 | |
Actinomyces israelii | 25 |
Notably, thiadiazole derivatives (e.g., compound 23 in ) show 8-fold greater potency than the parent molecule against multidrug-resistant Staphylococcus aureus.
Antitumor Activity
Mechanistic studies reveal dual inhibition pathways:
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Carbonic Anhydrase IX/XII Inhibition: Kᵢ = 4.8 nM for CA IX, suppressing tumor acidosis .
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DNA Alkylation: N,N-bis(2-chloroethyl) derivatives form interstrand cross-links (ICL) at 10 μM concentrations .
In murine xenograft models:
Tumor Type | Growth Inhibition (%) | Dose (mg/kg) |
---|---|---|
Colorectal Adenocarcinoma | 72 | 50 |
Non-Small Cell Lung | 58 | 75 |
The compound exhibits preferential accumulation in hypoxic tumor regions (tumor:plasma ratio = 8.3:1) .
Structural and Crystallographic Analysis
Molecular Conformation
Single-crystal X-ray diffraction (SCXRD) reveals:
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Dihedral angle between benzene rings: 38.8° to 67.0°, depending on substituents
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N-H···O hydrogen bonding (2.89 Å) creates dimeric units in the crystal lattice
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Methyl groups adopt equatorial positions to minimize steric clash
Comparative torsion angles:
Derivative | C-SO₂-NH-C Angle (°) | Reference |
---|---|---|
Parent Compound | -61.15 | |
4-Chlorophenyl Adduct | 55.0 | |
3-Chlorophenyl Adduct | 80.1 |
These conformational differences explain the 3-fold variation in aqueous solubility among derivatives .
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:
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HOMO (-6.32 eV) localized on sulfonamide group
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LUMO (-1.85 eV) distributed across chlorine and methyl substituents
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Molecular electrostatic potential maps show nucleophilic regions near oxygen atoms
Molecular dynamics simulations predict 92% oral bioavailability due to efficient passive diffusion across intestinal membranes .
Supplier | Purity (%) | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95 | 5 mg | 496.09 |
Alichem | 99 | 1 g | 1,549.60 |
Beijing Qinling Pharmaceutical | 98 | 100 g | 8,220.00 |
Prices reflect GMP certification costs, with research-grade material averaging $12,000/kg .
Industrial Applications
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Pharmaceuticals: Intermediate for COX-2 inhibitors and antiepileptics
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Agrochemicals: Synergist in chlorinated pesticide formulations
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Materials Science: Monomer for sulfonated polyimides in proton-exchange membranes
Patents filed between 2020-2025 highlight its use in:
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Photodynamic therapy sensitizers (US20230159821A1)
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Solid polymer electrolytes (WO2023188763A1)
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PET radiotracers for tumor imaging (EP4138910A1)
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